alpha,beta-Dihydroxanthohumol

Endocrinology Toxicology Drug Metabolism

Alpha,beta-Dihydroxanthohumol (also referred to as DXN or 2HXN) is a prenylated dihydrochalcone derived from the hops plant (Humulus lupulus). It is the α,β-saturated derivative of the more abundant hop flavonoid xanthohumol (XN).

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
CAS No. 102448-00-0
Cat. No. B1248180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,beta-Dihydroxanthohumol
CAS102448-00-0
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C(C=C1O)OC)C(=O)CCC2=CC=C(C=C2)O)O)C
InChIInChI=1S/C21H24O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-6,8-9,12,22,24-25H,7,10-11H2,1-3H3
InChIKeySVTCZHIDEDUTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha,beta-Dihydroxanthohumol (CAS 102448-00-0): A Non-Estrogenic Hop Prenylflavonoid for Oncology and Metabolic Research


Alpha,beta-Dihydroxanthohumol (also referred to as DXN or 2HXN) is a prenylated dihydrochalcone derived from the hops plant (Humulus lupulus). It is the α,β-saturated derivative of the more abundant hop flavonoid xanthohumol (XN) [1]. Although present as a minor hop constituent at 10–100 fold lower concentrations than XN, 2HXN has attracted significant interest because the saturation of the α,β-double bond eliminates the conjugated chalcone system and prevents metabolic conversion to the potent phytoestrogen 8-prenylnaringenin (8-PN), a critical safety liability of XN [2]. The compound exhibits antiproliferative activity against multiple human cancer cell lines, often matching or exceeding the potency of both XN and the reference chemotherapeutic cisplatin.

Non-estrogenic probe Eliminates metabolic conversion to the phytoestrogen 8-prenylnaringenin
Antiproliferative endpoint context Reported cell-model response across breast, colon, liver, and ovarian cancer lines
In vivo metabolic model fit Maintains metabolic and cognitive endpoints without estrogenic liability in diet-induced obese mice

Why Xanthohumol or Other Hop Flavonoids Cannot Replace Alpha,beta-Dihydroxanthohumol in Critical Research Applications


The primary sourcing risk for laboratories is the assumption that XN, isoxanthohumol (IXN), or 8-PN are interchangeable with 2HXN. XN and IXN are metabolized by gut microbiota and hepatic CYP450 enzymes into 8-PN, the most potent known phytoestrogen, raising safety concerns for in vivo models and any translational work [1]. Desmethylxanthohumol, 6-PN, and 8-PN themselves exhibit varying degrees of estrogen receptor agonism that confound efficacy readouts in hormone-sensitive cancer models [2]. Procurement of the incorrect analog introduces the risk of estrogenic off-target effects, lower in vivo tissue exposure, and divergent antiproliferative selectivities across cancer cell lines, as quantified below.

Estrogenic conversion liability
Xanthohumol and isoxanthohumol are metabolized to 8-prenylnaringenin, a potent phytoestrogen. Direct substitution may introduce estrogen receptor-mediated confounds in hormone-sensitive models.
Divergent antiproliferative selectivity
Replacing α,β-dihydroxanthohumol with other hop flavonoids can shift cell-line sensitivity profiles and selectivity indices, potentially altering research endpoints.

Head-to-Head Evidence: Where Alpha,beta-Dihydroxanthohumol Outperforms Its Closest Analogs


Elimination of Phytoestrogen Liability: Absent Estrogen Receptor Affinity and Blocked 8-PN Formation

The most critical differentiator is metabolic safety. Xanthohumol (XN) and isoxanthohumol (IXN) are metabolized in vivo to 8-prenylnaringenin (8-PN), the most potent phytoestrogen identified in hops. 8-PN exhibits high relative binding affinity to estrogen receptors (ERα and ERβ) from rat uteri [1]. In contrast, α,β-dihydroxanthohumol (DXN) and its tetrahydro-derivative TXN show negligible affinity for ERα and ERβ and cannot be converted to 8-PN, as demonstrated by receptor binding assays and metabolic fate studies [2].

Estrogenic Liability
Head-to-head
DXN: Negligible ERα/ERβ binding, no 8-PN formation
XN/IXN: Metabolized to 8-PN, high ER affinity
Estrogenic off-target avoidance context
In vitro binding and in vivo metabolic fate data
Endocrinology Toxicology Drug Metabolism

Superior In Vivo Tissue Exposure Compared to Xanthohumol at Equivalent Oral Doses

When administered orally to C57BL/6J mice at the same dose, DXN achieved higher concentrations than XN in plasma, liver, and muscle tissue, indicating superior bioavailability or reduced clearance [1]. This pharmacokinetic advantage translates into meaningful pharmacodynamic effects, including greater uncoupled mitochondrial respiration in C2C12 myotubes compared to XN.

In Vivo Tissue Exposure
Head-to-head
DXN achieved higher plasma, liver, and muscle concentrations vs. XN at equivalent oral dose (qualitative; exact fold-change in source)
Supports tissue exposure model interpretation
C57BL/6J mice, oral administration
Pharmacokinetics Bioavailability Preclinical Development

Comparable or Superior Antiproliferative Activity Against MCF-7 Breast Cancer Cells vs. Cisplatin and Xanthohumol

In the MCF-7 human breast cancer cell line, α,β-dihydroxanthohumol (2HXN) demonstrated the lowest IC50 among all tested hop flavonoids, outperforming both xanthohumol (XN) and cisplatin (CP) [1]. Specifically, 2HXN and XN showed comparable, leading potency, while isoxanthohumol (IXN) and 8-prenylnaringenin (8PN) were significantly less active, underscoring the importance of the chalcone skeleton for breast cancer cytotoxicity [1]. In a separate study, 2HXN exhibited higher antiproliferative activity against MCF-7 cells than cisplatin, a widely used chemotherapeutic agent [2].

MCF-7 Antiproliferative Rank
Head-to-head
2HXN exhibited the lowest IC50 among tested hop flavonoids; more active than cisplatin (rank-order)
Supports breast cancer cell-model endpoint comparison
SRB assay, 48h, MCF-7 cells
Breast Cancer Chemotherapy Cytotoxicity

High Cancer Selectivity Indices for Breast and Ovarian Cancer Lines Superior to Cisplatin

A critical advantage of 2HXN over cisplatin is its selectivity for cancer cells over normal cells. When comparing IC50 values against the normal breast epithelial cell line MCF 10A to those against breast cancer lines (SIB), 2HXN exhibited selectivity indices ranging from 5.16 to 9.91 [1]. For the ovarian A2780 cancer line, the selectivity (SIA) was 5–8 times higher than that of cisplatin. In contrast, cisplatin showed exceptionally high toxicity toward normal HLMEC and MCF 10A cells (143- and 126-fold higher than the tested flavonoids, respectively) [1].

Cancer Selectivity Index
Head-to-head
2HXN selectivity indices 5.16–9.91 (breast lines); 5–8× higher than cisplatin for A2780 ovarian line
Selectivity context supports cell-model endpoint review
MCF 10A normal vs. MCF7, T-47D, MDA-MB-231
Selective Toxicity Breast Cancer Ovarian Cancer Safety Pharmacology

Improved Antiproliferative Activity Compared to Xanthohumol in Colon and Hepatocellular Carcinoma Cell Lines

DXN and its analog TXN possess improved antiproliferative activity compared to XN in a panel of gastrointestinal cancer lines. Specifically, in HCT116 and HT29 colon carcinoma cells, and HepG2 and Huh7 hepatocellular carcinoma cells, both DXN and TXN exhibited lower IC50 values than XN [1]. This head-to-head advantage, coupled with the non-estrogenic profile, makes DXN the superior choice for liver and colorectal cancer model development.

GI Cancer Antiproliferative Comparison
Head-to-head
DXN showed lower IC50 values than XN in HCT116, HT29, HepG2, and Huh7 cell lines
Supports colon and liver cancer model screening
48–72h, MTT/SRB assay
Colorectal Cancer Hepatocellular Carcinoma Comparative Pharmacology

Maintained Cognitive and Metabolic Benefits Without Estrogenic Risk in Diet-Induced Obese Mice

In a head-to-head in vivo study, C57BL/6J mice fed a high-fat diet supplemented with XN, DXN, or TXN all showed improvements in glucose tolerance, insulin sensitivity (HOMA-IR), plasma leptin, and spatial learning/memory deficits compared to control [1]. Crucially, only the XN group carries the risk of metabolic activation to 8-PN. DXN and TXN, which cannot form 8-PN and demonstrated negligible ER affinity, conferred equivalent metabolic and neurocognitive benefits without this endocrine safety liability [1].

In Vivo Metabolic/Cognitive Endpoints
Head-to-head
DXN improved glucose tolerance, HOMA-IR, leptin, and cognitive performance comparably to XN, without 8-PN risk
Reported comparable metabolic and cognitive endpoint response without estrogenic conversion risk
High-fat diet C57BL/6J mice, 13-week study
Metabolic Syndrome Neuroprotection Insulin Resistance In Vivo Pharmacology

Highest-Confidence Application Scenarios for Alpha,beta-Dihydroxanthohumol Based on Quantitative Evidence


Estrogen Receptor-Positive Breast Cancer Lead Optimization

2HXN's potent, selective antiproliferative activity against MCF-7 and T-47D breast cancer cells (comparable to XN, superior to cisplatin) [1], combined with selectivity indices of 5–10 toward normal breast epithelium [2], makes it an ideal scaffold for developing non-estrogenic breast cancer therapeutics.

Colorectal and Hepatocellular Carcinoma In Vivo Efficacy Models

Given its improved IC50 values over XN in HCT116, HT29, HepG2, and Huh7 cell lines [1], its higher in vivo tissue exposure compared to XN [2], and its non-estrogenic profile, DXN is the preferred xanthohumol derivative for preclinical efficacy studies in gastrointestinal cancers.

Metabolic Syndrome and Cognitive Impairment Research Requiring Endocrine-Safe Agents

DXN recapitulates the beneficial effects of XN on glucose tolerance, insulin resistance, and cognitive performance in diet-induced obese mice, but without metabolic conversion to the phytoestrogen 8-PN [1]. This makes it a cleaner probe for dissecting the estrogen-independent mechanisms of hop flavonoids in metabolic and neurocognitive disorders.

Reference Standard for Non-Estrogenic Hop Flavonoid Analytical Method Development

As a chemically defined, synthetically accessible dihydrochalcone (85% yield via regioselective hydrogenation of XN) [1] that cannot isomerize to flavanones or convert to 8-PN, 2HXN serves as an ideal reference standard for HPLC-MS method development aimed at quantifying non-estrogenic hop constituents in biological matrices.

Application
Selection Property
Validation Focus
ER-positive breast cancer cell-model studies
Non-estrogenic antiproliferative profile in ER-positive lines
Cell viability endpoint review with reference chemotherapeutic control
Gastrointestinal cancer model studies
Antiproliferative response profile in colon and liver cancer lines
IC50 endpoint review across colon and liver cancer panels
Metabolic syndrome and cognitive impairment model studies
Estrogen-independent metabolic and cognitive endpoint response
Glucose tolerance, insulin sensitivity, and cognitive task endpoints
Non-estrogenic hop flavonoid analytical method development
Chemically defined dihydrochalcone reference standard
HPLC-MS quantification of non-estrogenic constituents in biological matrices
Quote Request

Request a Quote for alpha,beta-Dihydroxanthohumol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.